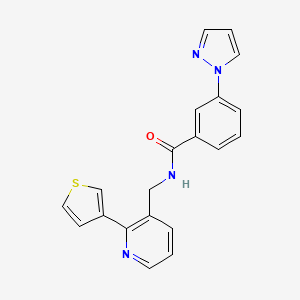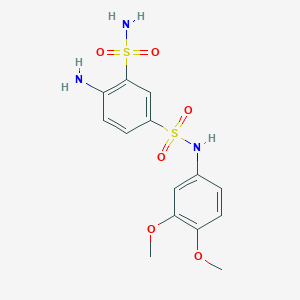
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Functionalization Reactions
Research has demonstrated the utility of thiophene and pyrazole derivatives in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been used to synthesize a variety of nitrogen nucleophile-derived heterocycles, including pyrazole, isoxazole, pyrimidine, and pyrazolopyridine derivatives (Mohareb et al., 2004). Similarly, the functionalization reactions of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been explored, yielding corresponding carboxamide and imidazo[4,5-b]pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis (Yıldırım et al., 2005).
Molecular Docking and Biological Screening
Recent studies have also focused on the molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives for biological activities. For instance, a series of novel pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins, with some exhibiting antimicrobial and antioxidant activities (Flefel et al., 2018). This highlights the potential of such compounds in drug discovery and development.
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, has been extensively studied. These compounds have been prepared starting from specific hydrazinyl-pyridine-carbonitrile compounds, demonstrating the applicability of these methods in creating diverse and potentially biologically active molecules (Flefel et al., 2018).
Antimicrobial and Insecticidal Agents
Additionally, some synthesized sulfonamide thiazole derivatives have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the relevance of these compounds in agricultural applications (Soliman et al., 2020).
Propriétés
IUPAC Name |
3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(15-4-1-6-18(12-15)24-10-3-9-23-24)22-13-16-5-2-8-21-19(16)17-7-11-26-14-17/h1-12,14H,13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZWMVHCGFSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
acetate](/img/structure/B2364945.png)


![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)


![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)